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Compound of Interest

Compound Name: L-Idaric acid,1,4-lactone

Cat. No.: B1140008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-Idaric acid 1,4-lactone, a derivative of L-idaric acid, is a polyhydroxylated γ-lactone that holds

potential significance in various fields of chemical and pharmaceutical research. Its structural

complexity, featuring multiple stereocenters and functional groups, necessitates thorough

spectroscopic characterization to unambiguously determine its structure and purity. This

technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for L-

Idaric acid 1,4-lactone and detailed experimental protocols for their acquisition. Due to the

limited availability of published experimental spectra for this specific compound, this guide

combines theoretical predictions based on analogous structures with established analytical

methodologies.

Chemical Properties
Basic chemical information for L-Idaric acid 1,4-lactone is summarized in the table below.
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Property Value

Chemical Formula C₆H₈O₇

Molecular Weight 192.12 g/mol [1][2]

CAS Number 80876-59-1[1][2]

IUPAC Name
(2R)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-

2-yl]-2-hydroxyacetic acid[2]

Synonyms L-Idaro-1,4-lactone, L-Idaric-1,4-lactone[1][2]

Predicted Spectroscopic Data
The following tables present the predicted spectroscopic data for L-Idaric acid 1,4-lactone

based on its chemical structure and known spectral data for similar polyhydroxylated γ-

lactones. It is important to note that these are predicted values and require experimental

verification.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Predicted spectrum in D₂O

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.5 - 4.8 m 1H H-4

~4.2 - 4.5 m 2H H-2, H-3

~4.0 - 4.2 d 1H H-5a

~3.8 - 4.0 dd 1H H-5b

~4.3 s 1H H-1'

Interpretation: The proton chemical shifts are expected in the downfield region (3.8-4.8 ppm)

due to the deshielding effect of the numerous hydroxyl groups and the lactone functionality.
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The protons on the lactone ring (H-2, H-3, H-4) and the exocyclic hydroxymethyl group (H-5a,

H-5b) would likely show complex splitting patterns (multiplets, doublets of doublets) due to

coupling with neighboring protons. The proton of the carboxylic acid group (H-1') is expected to

be a singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Predicted spectrum in D₂O

Chemical Shift (δ, ppm) Assignment

~175 - 180 C-1 (lactone carbonyl)

~170 - 175 C-1' (carboxylic acid)

~75 - 85 C-4

~70 - 80 C-2, C-3

~60 - 70 C-5

Interpretation: The carbonyl carbons of the lactone and the carboxylic acid are expected to

resonate at the lowest field (170-180 ppm). The carbons bearing hydroxyl groups (C-2, C-3, C-

4, C-5) will appear in the 60-85 ppm range. The exact chemical shifts are sensitive to the

stereochemistry of the molecule.

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Broad, Strong
O-H stretching (hydroxyl

groups and carboxylic acid)

~1770 Strong C=O stretching (γ-lactone)

~1720 Strong
C=O stretching (carboxylic

acid)

1300 - 1000 Medium-Strong
C-O stretching (alcohols, ester,

carboxylic acid)
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Interpretation: The IR spectrum is expected to be dominated by a broad and intense absorption

band in the high-frequency region corresponding to the O-H stretching vibrations of the multiple

hydroxyl groups and the carboxylic acid. Two distinct strong carbonyl (C=O) stretching bands

are predicted: one at a higher wavenumber for the strained five-membered γ-lactone ring

(~1770 cm⁻¹) and another for the carboxylic acid (~1720 cm⁻¹). The fingerprint region will

contain multiple C-O stretching bands.

MS (Mass Spectrometry)
m/z Interpretation

191.0192 [M-H]⁻ (deprotonated molecule)

175.0243 [M+H]⁺ (protonated molecule)

157.0138 [M+H - H₂O]⁺

129.0185 [M+H - H₂O - CO]⁺

111.0079 [M+H - 2H₂O - CO]⁺

Interpretation: In negative ion mode electrospray ionization (ESI), the most prominent ion would

be the deprotonated molecule [M-H]⁻. In positive ion mode ESI, the protonated molecule

[M+H]⁺ would be observed. Fragmentation in MS/MS experiments would likely involve

sequential losses of water (H₂O) and carbon monoxide (CO) from the parent ion, which are

characteristic fragmentation pathways for polyhydroxy lactones.

Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a compound

like L-Idaric acid 1,4-lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of L-Idaric acid 1,4-lactone in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to

avoid overlapping signals with the analyte.
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

Reference the chemical shifts to an internal standard (e.g., DSS for D₂O) or the residual

solvent peak.

¹³C NMR Acquisition:

Acquire the spectrum on the same instrument.

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon

signals.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are typically required due to the low natural abundance and longer relaxation

times of the ¹³C nucleus.

Reference the chemical shifts to the deuterated solvent signal.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid L-Idaric acid 1,4-lactone powder directly onto the ATR

crystal (e.g., diamond or germanium).

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.
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Data Acquisition:

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

A background spectrum of the empty ATR crystal should be collected and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of L-Idaric acid 1,4-lactone (e.g., 1-10 µg/mL) in a suitable

solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or

water, often with a small amount of formic acid (for positive ion mode) or ammonium

hydroxide (for negative ion mode) to aid ionization.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer

(e.g., Orbitrap or TOF).

Acquire spectra in both positive and negative ion modes to observe the protonated [M+H]⁺

and deprotonated [M-H]⁻ ions, respectively.

Determine the accurate mass of the molecular ions to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS):

Select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) in the first mass analyzer.

Fragment the selected ion in a collision cell using an inert gas (e.g., nitrogen or argon).

Analyze the resulting fragment ions in the second mass analyzer to obtain structural

information.
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Mandatory Visualizations
The following diagrams illustrate a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for the spectroscopic analysis of L-Idaric acid 1,4-lactone.
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Caption: Relationship between spectroscopic techniques and the structural information

obtained.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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